

Application Note: NMR Spectroscopic Analysis of 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-phenylfuran-3-carboxylic acid

Cat. No.: B017805

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **2-Methyl-5-phenylfuran-3-carboxylic acid**, a key intermediate in the synthesis of various biologically active compounds. This guide includes tabulated NMR data, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecular structure and experimental workflow.

Introduction

2-Methyl-5-phenylfuran-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation is crucial for confirming its identity and purity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the ^1H and ^{13}C NMR spectral data and provides a standardized protocol for obtaining high-quality NMR spectra of this compound.

Chemical Structure

The chemical structure of **2-Methyl-5-phenylfuran-3-carboxylic acid** is presented below, with atoms numbered for NMR signal assignment.

Caption: Chemical structure of **2-Methyl-5-phenylfuran-3-carboxylic acid** with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-Methyl-5-phenylfuran-3-carboxylic acid** was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
COOH	11.09	broad singlet	-	1H
C ₆ H ₅ (ortho)	7.81	doublet	8.0	2H
C ₆ H ₅ (meta)	7.55	doublet	8.0	2H
C ₆ H ₅ (para)	7.31	triplet	8.1	1H
Furan-H	7.16	doublet	3.3	1H
CH ₃	2.65	singlet	-	3H

Data obtained from a 600 MHz spectrometer in DMSO-d₆.[\[1\]](#)

¹³C NMR Spectral Data

The following table summarizes the expected ¹³C NMR chemical shifts for **2-Methyl-5-phenylfuran-3-carboxylic acid**. These values are based on typical chemical shift ranges for similar functional groups and predictive software, as direct experimental data was not available in the cited literature. Carboxyl carbons in similar structures typically resonate between 165 and 185 ppm.[\[2\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
COOH	~165 - 175
Furan C2	~150 - 160
Furan C5	~145 - 155
Phenyl C (ipso)	~130 - 140
Phenyl C (ortho, meta, para)	~120 - 130
Furan C3	~115 - 125
Furan C4	~110 - 120
CH ₃	~10 - 20

Experimental Protocol

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for **2-Methyl-5-phenylfuran-3-carboxylic acid**.

1. Sample Preparation:

- Accurately weigh 5-10 mg of solid **2-Methyl-5-phenylfuran-3-carboxylic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.^[3] DMSO-d₆ is a good choice as it effectively dissolves the carboxylic acid and its residual peak does not overlap with key analyte signals.^[1]
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

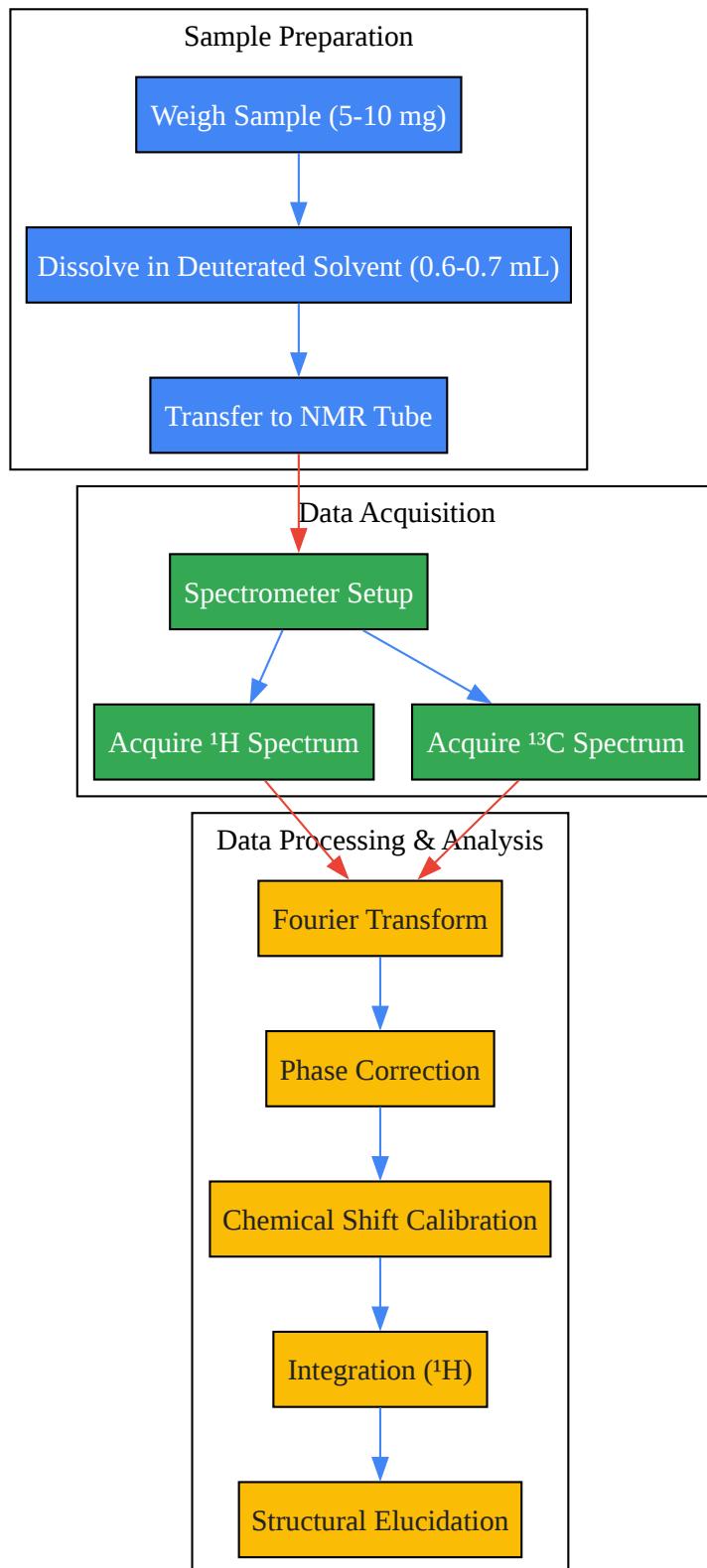
2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 500 or 600 MHz NMR spectrometer.

For ^1H NMR Spectroscopy:

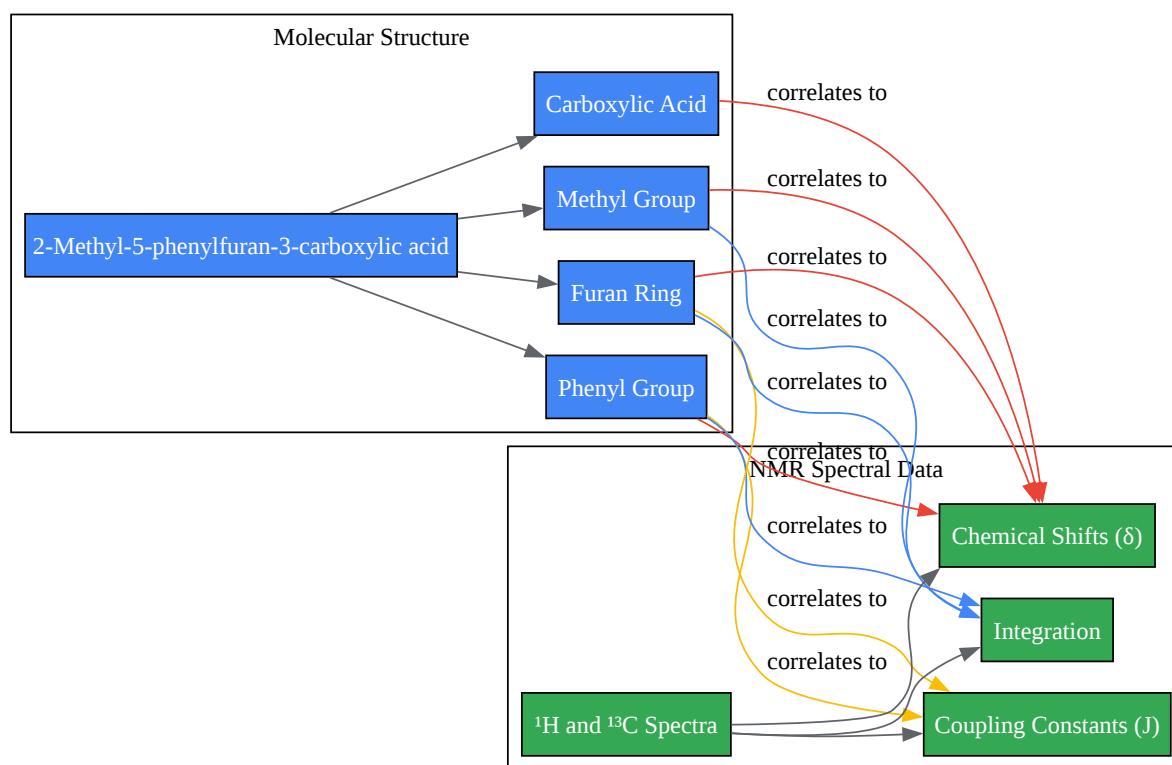
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (depending on sample concentration)
- Spectral Width: -2 to 12 ppm

For ^{13}C NMR Spectroscopy:


- Spectrometer Frequency: 125-150 MHz
- Pulse Angle: 30-45 degrees
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)
- Number of Scans: 128 or more, as the ^{13}C nucleus is less sensitive than ^1H .^[3]

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.51 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.


Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the structural components to their spectral data.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: NMR Spectroscopic Analysis of 2-Methyl-5-phenylfuran-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017805#nmr-spectroscopy-of-2-methyl-5-phenylfuran-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com